molecular formula C21H24N2O6S B2845529 Phenyl 4-((4-(methoxycarbonyl)phenylsulfonamido)methyl)piperidine-1-carboxylate CAS No. 1396687-24-3

Phenyl 4-((4-(methoxycarbonyl)phenylsulfonamido)methyl)piperidine-1-carboxylate

Cat. No.: B2845529
CAS No.: 1396687-24-3
M. Wt: 432.49
InChI Key: RGJNYQYYXMASOP-UHFFFAOYSA-N
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Description

Phenyl 4-((4-(methoxycarbonyl)phenylsulfonamido)methyl)piperidine-1-carboxylate is a chemical compound. It is one of the precursors that can be used for the manufacture of fentanyl and its analogues .


Synthesis Analysis

Fentanyl and its analogues can be manufactured via a variety of different synthesis methods, each of which involve the use of specific precursor chemicals . In 2017, two main precursors namely N-Phenethyl-4-piperidone (NPP) and 4-anilino-N-phenethylpiperidine (ANPP) were placed under international control. Since that time, traffickers have adapted their approach to use alternative precursor chemicals for fentanyl manufacture .


Molecular Structure Analysis

The molecular structure of this compound is related to its physical and chemical properties .


Chemical Reactions Analysis

The chemical reactions involving this compound are part of the synthesis process of fentanyl and its analogues .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not directly mentioned in the search results .

Scientific Research Applications

Biological Activity and Receptor Agonism

A study on the biological activity of novel (4-piperidin-1-yl)-phenyl sulfonamides, which are structurally related to Phenyl 4-((4-(methoxycarbonyl)phenylsulfonamido)methyl)piperidine-1-carboxylate, highlighted their potent agonist activity on the human beta(3)-adrenergic receptor (AR). This class of compounds, through specific structural modifications, demonstrated significant selectivity and potency as beta(3) agonists, suggesting their potential in targeting beta(3)-AR related pathways (Hu et al., 2001).

Medicinal Chemistry Synthesis

Research into the synthesis of oxindole derivatives through Palladium-catalyzed CH functionalization involves intermediates closely related to this compound. Such synthetic routes contribute to the development of potential inhibitors for enzymes like serine palmitoyl transferase, indicating the compound's relevance in medicinal chemistry synthesis (Magano et al., 2014).

Serotonin Receptor Agonism

The synthesis and pharmacological evaluation of benzamide derivatives, including structures akin to this compound, have been explored for their selective serotonin 4 receptor agonist activity. These compounds have shown promise in accelerating gastric emptying and increasing defecation frequency, pointing towards their utility in gastrointestinal motility enhancement without significant side effects associated with other receptor bindings (Sonda et al., 2004).

Intermediate in Vandetanib Synthesis

Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a compound structurally related to this compound, serves as a key intermediate in the synthesis of Vandetanib. This highlights the compound's importance in the synthesis route of significant pharmaceutical agents, showcasing its role in developing targeted cancer therapies (Wang et al., 2015).

Safety and Hazards

Phenyl 4-((4-(methoxycarbonyl)phenylsulfonamido)methyl)piperidine-1-carboxylate is a precursor in the synthesis of fentanyl, a potent opioid that has contributed significantly to the opioid crisis in North America .

Properties

IUPAC Name

phenyl 4-[[(4-methoxycarbonylphenyl)sulfonylamino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O6S/c1-28-20(24)17-7-9-19(10-8-17)30(26,27)22-15-16-11-13-23(14-12-16)21(25)29-18-5-3-2-4-6-18/h2-10,16,22H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGJNYQYYXMASOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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